molecular formula C19H22FN5O2 B2722263 N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide CAS No. 2320861-68-3

N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide

カタログ番号 B2722263
CAS番号: 2320861-68-3
分子量: 371.416
InChIキー: CJSVMCXHCCCYSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been studied extensively for its ability to target specific kinases, which play a crucial role in the development and progression of various diseases.

作用機序

TAK-659 works by inhibiting specific kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play a crucial role in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting these kinases, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer cells, TAK-659 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Additionally, TAK-659 has been shown to have anti-inflammatory effects, leading to a reduction in cytokine production and immune cell activation.

実験室実験の利点と制限

One of the significant advantages of TAK-659 is its specificity for BTK and ITK, which allows for targeted inhibition of specific signaling pathways. Additionally, TAK-659 has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in clinical trials.

将来の方向性

There are several future directions for the development and application of TAK-659. One potential direction is the use of TAK-659 in combination with other therapies, including chemotherapy and immunotherapy, to enhance treatment efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, which will be crucial for its eventual approval for clinical use. Finally, the identification of new targets for TAK-659 could lead to the development of new therapies for a range of diseases.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown significant potential for therapeutic applications in various diseases, including cancer and autoimmune disorders. Its specificity for BTK and ITK, along with its anti-inflammatory properties, makes it a potential candidate for further development. However, further studies are needed to evaluate its safety and efficacy in clinical trials and to identify new targets for its use in the treatment of diseases.

合成法

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-tert-butylphenylamine with 2,5-difluoropyrimidine-4-carboxylic acid, followed by the coupling of the resulting intermediate with 3-oxopiperazine-1-carboxylic acid. The final product is obtained after purification and isolation using chromatography techniques.

科学的研究の応用

TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, including lymphoma and leukemia. Additionally, TAK-659 has been shown to have anti-inflammatory properties and has been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis and lupus.

特性

IUPAC Name

N-(4-tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-19(2,3)13-4-6-15(7-5-13)23-18(27)24-8-9-25(16(26)12-24)17-21-10-14(20)11-22-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSVMCXHCCCYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。